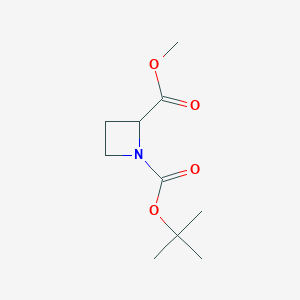

Methyl N-Boc-azetidine-2-carboxylate

Übersicht

Beschreibung

Methyl N-Boc-azetidine-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl ester group at the carboxylate position. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of Methyl N-Boc-azetidine-2-carboxylate typically involves the oxidation of N-Boc-2-hydroxymethylazetidine followed by esterification. The process can be summarized as follows :

Oxidation: N-Boc-2-hydroxymethylazetidine is oxidized using a mixture of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide in ethyl acetate and deionized water. The reaction is initiated by adding a freshly prepared solution of sodium hypochlorite and sodium bicarbonate at 5°C. After stirring for 3 hours, the reaction is quenched with sodium thiosulfate, and the pH is adjusted to 2 using sulfuric acid. The product is extracted with ethyl acetate, washed, dried, and concentrated to obtain N-Boc-2-azetidinecarboxylic acid.

Esterification: The N-Boc-2-azetidinecarboxylic acid is then esterified with methanol in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 30 hours, followed by extraction with diethyl ether and washing with sodium carbonate solution. The organic layer is dried, and the solvent is evaporated to yield this compound as a white crystalline solid.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine ring’s inherent ring strain (25–28 kcal/mol) facilitates nucleophilic substitution at the C-3 position. Key reactions include:

Mechanistic Insight :

- Nucleophilic attack occurs via an Sₙ2 pathway at the less hindered C-3 position .

- Steric protection from the Boc group directs regioselectivity .

Ring-Opening Reactions

The azetidine ring undergoes controlled ring-opening under acidic or basic conditions:

Example :

Hydrolysis of the ester group with 2N NaOH yields azetidine-2-carboxylic acid ( , 85% yield), a non-proteinogenic amino acid used in peptide design .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

| Reaction | Catalyst System | Substrates | Products | Yield (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | 2-Arylazetidine carboxylates | 60–75 |

| Decarboxylative alkylation | NiCl₂·glyme, Ir photocatalyst | Alkyl bromides | Cβ–H functionalized derivatives | 52–69 |

Notable Application :

C–H arylation followed by decarboxylative cross-coupling (dCC) yields antimalarial candidates (e.g., PfD10 EC₅₀ = 0.27 µM) .

Aza-Michael Addition

The α,β-unsaturated ester moiety enables conjugate additions:

| Nucleophile | Base | Solvent | Products | Yield (%) |

|---|---|---|---|---|

| Azetidine | DBU | MeCN, 65°C | 3-Azetidinylazetidine carboxylates | 69 |

| Indazole | – | MeCN, 65°C | Regioisomeric hybrids | 62–69 |

Stereochemical Outcome :

Hydrolysis and Esterification

The methyl ester undergoes transesterification or hydrolysis:

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| TFA/DCM | Boc deprotection | Methyl azetidine-2-carboxylate | Quant. |

| LiHMDS, R-X | Alkylation | 3-Alkylazetidine carboxylates | 70–85 |

Key Finding :

Hydrolysis with TMSCl/MeOH selectively removes the Boc group without affecting the ester .

Photochemical Reactions

The compound participates in [2+2] photocycloadditions:

| Conditions | Catalyst | Products | Yield (%) |

|---|---|---|---|

| Blue LEDs, Ir(dFppy)₃ | Alkenes | Bicyclic azetidine derivatives | 75–88 |

Mechanism :

Triplet energy transfer from the Ir catalyst promotes oxime-alkene cycloaddition .

Structural and Reactivity Insights

- Molecular Formula : C₁₀H₁₇NO₄ (MW = 215.25 g/mol) .

- Key Functional Groups :

- Ring Strain : Enhances electrophilicity at C-3 .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Solvent Dependence |

|---|---|---|---|

| Nucleophilic substitution | 1.2 × 10⁻³ | 18.5 | Polar aprotic > Protic |

| Aza-Michael addition | 4.8 × 10⁻⁴ | 22.3 | Low polarity |

| Photocycloaddition | 2.1 × 10⁻² | 12.7 | Solvent-free |

This compound’s multifunctional reactivity enables its use in synthesizing complex heterocycles, bioactive molecules, and materials. Its compatibility with transition-metal catalysis, photochemistry, and stereoselective transformations underscores its importance in modern organic synthesis.

Wissenschaftliche Forschungsanwendungen

Methyl N-Boc-azetidine-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and amino acid derivatives.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of inhibitors and other bioactive molecules.

Polymer Chemistry: It is employed in the synthesis of polymers and copolymers with unique properties.

Chiral Templates: The compound is used as a chiral template in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Wirkmechanismus

The mechanism of action of Methyl N-Boc-azetidine-2-carboxylate is primarily related to its reactivity as a protected azetidine derivative. The Boc group provides stability and protection to the nitrogen atom, allowing selective reactions at other positions. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications. The ring strain in the azetidine ring facilitates ring-opening reactions, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Methyl N-Boc-azetidine-2-carboxylate can be compared with other similar compounds such as:

Methyl N-Boc-azetidine-3-carboxylate: Similar structure but with the ester group at the 3-position instead of the 2-position.

Methyl N-Boc-pyrrolidine-2-carboxylate: A five-membered ring analog with similar protecting groups.

Methyl N-Boc-aziridine-2-carboxylate: A three-membered ring analog with higher ring strain and reactivity.

The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it a versatile intermediate in various chemical transformations .

Biologische Aktivität

Methyl N-Boc-azetidine-2-carboxylate (also referred to as N-Boc-azetidine-2-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an azetidine derivative characterized by a bicyclic structure containing a nitrogen atom. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.

1. Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of azetidine derivatives, including this compound. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells. For instance, a related azetidine compound exhibited significant cytotoxicity against SiHa and B16F10 cells, with mechanisms involving caspase activation and disruption of cell cycle regulation .

2. Pro-inflammatory and Apoptotic Effects

This compound is associated with pro-inflammatory responses in cellular models. In murine BV2 microglial cells, exposure to azetidine derivatives resulted in increased expression of pro-inflammatory markers such as IL-6 and AIF1/Iba1, indicating a potential role in neuroinflammation . The compound also affects the expression levels of Bcl-2 and Bax proteins, which are critical regulators of apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigating various azetidine derivatives revealed that this compound displayed selective toxicity towards neoplastic cells. The compound was shown to inhibit specific cell cycle genes, leading to enhanced apoptosis rates in treated cancer cell lines .

Case Study 2: Neuroinflammatory Response

In a model of neuroinflammation, this compound was tested for its effects on microglial cells. Results indicated that the compound significantly upregulated pro-inflammatory cytokines while downregulating anti-inflammatory markers, suggesting its potential role as a modulator in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564416 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255882-72-5 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.